molecular formula C17H16N2O2 B12549025 3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)- CAS No. 173210-08-7

3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)-

Cat. No.: B12549025
CAS No.: 173210-08-7
M. Wt: 280.32 g/mol
InChI Key: TYKHMXYNBZDRDV-UHFFFAOYSA-N
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Description

3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)- is a complex organic compound belonging to the class of naphthopyrans. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a unique structure that includes a piperazine ring, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)- typically involves the condensation of naphthol with a suitable aldehyde, followed by cyclization and subsequent functionalization with piperazine. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a photochromic material in the development of smart coatings and sensors.

    Biology: The compound’s ability to change color under light makes it useful in biological imaging and tracking.

    Medicine: Research is ongoing into its potential use in drug delivery systems, where its photochromic properties can be harnessed to control the release of therapeutic agents.

    Industry: It is employed in the manufacture of photochromic lenses and other optical devices.

Mechanism of Action

The mechanism of action of 3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)- involves the absorption of light, leading to a reversible ring-opening reaction. This process converts the compound from a colorless form to a colored merocyanine form. The molecular targets and pathways involved include the interaction with specific wavelengths of light, which induce electronic transitions and structural changes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its unique structure allows for more versatile functionalization compared to other naphthopyran derivatives .

Properties

CAS No.

173210-08-7

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

1-piperazin-1-ylbenzo[f]chromen-3-one

InChI

InChI=1S/C17H16N2O2/c20-16-11-14(19-9-7-18-8-10-19)17-13-4-2-1-3-12(13)5-6-15(17)21-16/h1-6,11,18H,7-10H2

InChI Key

TYKHMXYNBZDRDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=O)OC3=C2C4=CC=CC=C4C=C3

Origin of Product

United States

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